2-Amino-2-phenylpropanamide

Description

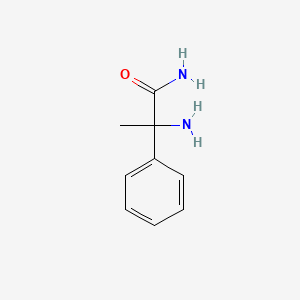

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-9(11,8(10)12)7-5-3-2-4-6-7/h2-6H,11H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKUPDZBTAQFGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601335305 | |

| Record name | 2-Amino-2-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19196-63-5 | |

| Record name | 2-Amino-2-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 2 Phenylpropanamide

Stereoselective and Enantioselective Synthesis Approaches

The presence of a chiral center at the α-carbon of 2-Amino-2-phenylpropanamide necessitates stereoselective synthetic methods to obtain enantiomerically pure forms of the compound. Both chiral resolution of a racemic mixture and asymmetric synthesis from prochiral starting materials are viable strategies.

Chiral Resolution Techniques

Chiral resolution is a widely used method for separating enantiomers from a racemic mixture. For this compound, which is a basic compound, this can be achieved by forming diastereomeric salts with a chiral acid. wikipedia.org This technique relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. wikipedia.org

The general process involves the following steps:

Salt Formation: The racemic this compound is treated with an enantiomerically pure chiral acid (the resolving agent) in a suitable solvent.

Fractional Crystallization: Due to their different physical properties, one diastereomeric salt will preferentially crystallize from the solution upon cooling or concentration. wikipedia.org

Separation: The crystallized diastereomeric salt is separated from the mother liquor by filtration.

Liberation of the Enantiomer: The resolved enantiomer of this compound is then recovered from the diastereomeric salt by treatment with a base to neutralize the chiral acid.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of resolving agent and solvent system is crucial for efficient separation and is often determined empirically.

| Resolving Agent Class | Example | Principle of Separation |

| Chiral Carboxylic Acids | Tartaric Acid, Mandelic Acid | Formation of diastereomeric salts with different solubilities. |

| Chiral Sulfonic Acids | Camphorsulfonic Acid | Formation of diastereomeric salts with different solubilities. |

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound, thereby avoiding the need for resolution and the inherent 50% loss of the undesired enantiomer. For α,α-disubstituted amino acids and their derivatives, several asymmetric strategies have been developed. One common approach involves the use of chiral auxiliaries.

A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of compounds like this compound, a chiral auxiliary can be attached to a glycine or alanine (B10760859) equivalent, followed by diastereoselective alkylation or arylation.

While specific examples for this compound are not extensively detailed in the literature, the general principles of asymmetric synthesis of α-aryl amino acids can be applied. For instance, an aryne-mediated α-arylation of Schöllkopf's bis-lactim ether has been described for the synthesis of substituted arylglycines with good diastereoselectivity. epa.gov

Classical and Modern Synthetic Routes

The construction of the this compound molecule can be achieved through various classical and modern synthetic reactions, focusing on the formation of the amide bond and the introduction of the amine group.

Amidation Reactions (e.g., acyl chloride aminolysis)

The formation of the primary amide group in this compound can be achieved through the amidation of a corresponding carboxylic acid or its activated derivative. One of the most common methods is the reaction of an acyl chloride with ammonia, a process known as aminolysis.

This reaction typically involves the conversion of the carboxylic acid precursor, 2-amino-2-phenylpropanoic acid, into its more reactive acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with ammonia to form the amide.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the amide. Due to the formation of hydrochloric acid as a byproduct, a base is often added to neutralize it and drive the reaction to completion.

Reduction Pathways to the Amine Moiety

An alternative approach to constructing the amine functionality is through the reduction of a suitable precursor, such as a nitro compound. The synthesis could proceed via the preparation of 2-nitro-2-phenylpropanamide, followed by its reduction to the corresponding amine.

The synthesis of 2-nitropropane, a related aliphatic nitro compound, can be achieved by oxidizing isohydrazone, which is formed from the condensation of acetone, water, and ammonia. patsnap.com A similar strategy could potentially be adapted for the synthesis of the aromatic analogue.

The reduction of the nitro group to an amine can be accomplished using various reducing agents. Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel is a common and effective method. Other reducing agents like tin or iron in the presence of an acid can also be employed. For example, the reduction of 1-phenyl-2-nitropropene to 1-phenyl-2-aminopropane (amphetamine) has been achieved using iron. google.com

| Reducing Agent | Conditions |

| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni) | Typically at elevated pressure and temperature. |

| Metal/Acid (Fe/HCl, Sn/HCl) | Often carried out in an acidic aqueous medium. |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent, typically used in ethereal solvents. doubtnut.com |

It is important to note that the choice of reducing agent must be compatible with the amide functionality, which can also be reduced by strong reducing agents like lithium aluminum hydride. doubtnut.com

Derivatization from Precursors (e.g., 2-amino-2-phenylpropanoic acid)

The most direct route to this compound is likely the derivatization of the corresponding α-amino acid, 2-amino-2-phenylpropanoic acid. This precursor contains the required carbon skeleton and the chiral center. The primary transformation required is the conversion of the carboxylic acid group into a primary amide.

This amidation can be achieved using a variety of coupling reagents that activate the carboxylic acid towards nucleophilic attack by ammonia. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

The general procedure involves dissolving the amino acid and the coupling agent in a suitable solvent, followed by the addition of an ammonia source. The reaction forms a stable amide bond under relatively mild conditions. Protecting the amino group of the precursor may be necessary to avoid self-condensation, although direct amidation of unprotected amino acids has been achieved using specific Lewis acid catalysts. researchgate.net

Mechanistic Investigations of Synthesis Reactions

The synthesis of this compound via a Strecker-type reaction from acetophenone proceeds through a two-stage mechanism. The initial stage is the formation of the intermediate 2-amino-2-phenylpropanenitrile, followed by its partial hydrolysis to the desired amide.

Stage 1: Formation of 2-Amino-2-phenylpropanenitrile

The first part of the mechanism involves the reaction of acetophenone with ammonia and a cyanide source. wikipedia.org

Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of acetophenone. This is often catalyzed by a mild acid. Following the initial attack, a proton transfer and subsequent elimination of a water molecule occur, leading to the formation of an imine intermediate, 2-phenylpropan-2-imine. masterorganicchemistry.com The presence of a dehydrating agent can help drive this equilibrium towards the imine. masterorganicchemistry.com

Cyanide Addition: A cyanide ion, typically from a source like potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), then acts as a nucleophile, attacking the electrophilic carbon of the imine. This step results in the formation of the α-aminonitrile, 2-amino-2-phenylpropanenitrile. masterorganicchemistry.compearson.com The reaction is generally carried out in a suitable solvent such as methanol or ethanol (B145695).

Stage 2: Partial Hydrolysis of the α-Aminonitrile

The second stage involves the selective hydrolysis of the nitrile group of 2-amino-2-phenylpropanenitrile to an amide. This step is critical as complete hydrolysis would lead to the corresponding carboxylic acid.

Nitrile Protonation: Under controlled acidic or basic conditions, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the nitrile carbon. masterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule then attacks the nitrile carbon.

Tautomerization and Amide Formation: Following the nucleophilic attack, a series of proton transfers and tautomerization steps occur, leading to the formation of the stable amide, this compound. chemistrysteps.com Achieving selective hydrolysis to the amide without significant formation of the carboxylic acid can be challenging and often requires careful control of reaction conditions such as temperature, pH, and reaction time. acs.org Some methods utilize reagents like potassium hydroxide in tert-butyl alcohol to favor the formation of the amide over the carboxylic acid. acs.org

Optimization of Synthetic Conditions for Research Scale

The optimization of the synthesis of this compound on a research scale focuses on maximizing the yield and purity of the final product by systematically varying key reaction parameters. The two main stages, aminonitrile formation and its subsequent hydrolysis, are optimized separately.

Optimization of 2-Amino-2-phenylpropanenitrile Formation

For the initial Strecker reaction, several factors can be adjusted to improve the yield of the α-aminonitrile intermediate. These include the choice of cyanide source, solvent, temperature, and reaction time. The use of different catalysts has also been explored to enhance reaction rates and selectivity. mdpi.com

Table 1: Optimization of Reaction Conditions for the Formation of 2-Amino-2-phenylpropanenitrile

| Entry | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | KCN | Methanol | 25 | 24 | 65 |

| 2 | NaCN | Ethanol | 25 | 24 | 62 |

| 3 | TMSCN | Dichloromethane | 0 to 25 | 12 | 75 |

| 4 | KCN | Methanol/Water (9:1) | 40 | 18 | 72 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of reaction optimization.

From the illustrative data, trimethylsilyl cyanide (TMSCN) in tetrahydrofuran (THF) at room temperature for 12 hours appears to provide the highest yield for the aminonitrile intermediate on a research scale.

Optimization of the Partial Hydrolysis Step

The selective hydrolysis of 2-amino-2-phenylpropanenitrile to this compound is a delicate step. The goal is to achieve a high conversion of the nitrile to the amide while minimizing the over-hydrolysis to the carboxylic acid. Key parameters for optimization include the hydrolyzing agent, its concentration, the solvent, temperature, and reaction time.

Table 2: Optimization of Partial Hydrolysis of 2-Amino-2-phenylpropanenitrile

| Entry | Hydrolyzing Agent | Solvent | Temperature (°C) | Time (h) | Amide Yield (%) | Carboxylic Acid Byproduct (%) |

|---|---|---|---|---|---|---|

| 1 | 1 M HCl | Water | 40 | 6 | 55 | 20 |

| 2 | 1 M NaOH | Water/Ethanol (1:1) | 40 | 4 | 60 | 15 |

| 3 | KOH | tert-Butanol | 80 | 8 | 85 | <5 |

| 4 | H2SO4 (conc.) | Acetic Acid | 25 | 12 | 78 | 10 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of reaction optimization.

Based on the hypothetical optimization data, using potassium hydroxide in tert-butyl alcohol at an elevated temperature provides the best selectivity and yield for the desired this compound, effectively minimizing the formation of the carboxylic acid byproduct. acs.org

Chemical Reactivity and Derivatization Studies of 2 Amino 2 Phenylpropanamide

Reactions at the Amide Functionality

The primary amide group (-CONH₂) is a relatively stable functional group but can undergo several important transformations, including hydrolysis to the corresponding carboxylic acid and reduction to a primary amine.

The amide bond can be cleaved through hydrolysis or transformed via transamidation.

Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions with heating. libretexts.orglibretexts.org In the case of 2-Amino-2-phenylpropanamide, hydrolysis would yield 2-amino-2-phenylpropanoic acid. Under acidic conditions, the reaction involves the nucleophilic attack of water on the protonated amide. libretexts.org The equilibrium is driven forward by the protonation of the resulting amine, which prevents the reverse reaction. libretexts.org In basic hydrolysis, a hydroxide ion acts as the nucleophile, and the reaction is irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt. libretexts.orgsavemyexams.com Various other reagents, such as amyl nitrite in acetic acid, can also facilitate the conversion of primary amides to carboxylic acids. researchgate.net

Transamidation: This process involves the exchange of the amino group of the amide with another amine, converting a primary amide into a secondary or tertiary amide. This reaction typically requires a catalyst to activate the relatively inert amide bond. rsc.org Catalysts such as zirconocene dichloride, boric acid, hydroxylamine hydrochloride, and various metal salts have been shown to be effective for the transamidation of primary amides. rsc.orgnoaa.govnih.govorganic-chemistry.org The reaction proceeds by activating the primary amide, making it susceptible to nucleophilic attack by an incoming primary or secondary amine. noaa.gov

| Reaction Type | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, Heat | 2-Amino-2-phenylpropanoic acid | libretexts.orglibretexts.org |

| Base-Promoted Hydrolysis | NaOH(aq), Heat | Sodium 2-amino-2-phenylpropanoate | libretexts.orgsavemyexams.com |

| Catalytic Transamidation | R₂NH, Zirconocene dichloride, Heat | N,N-disubstituted-2-amino-2-phenylpropanamide | rsc.orgnih.gov |

The reduction of the amide functionality in this compound results in the formation of the corresponding vicinal diamine, 2-amino-2-phenylpropane-1-amine. This transformation can be achieved using powerful reducing agents or through catalytic hydrogenation.

Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting primary amides directly to primary amines. masterorganicchemistry.comlibretexts.org The reaction typically proceeds in an ether solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. ucalgary.ca Unlike the reduction of other carbonyl compounds, the amide's carbonyl oxygen is completely removed and replaced by two hydrogen atoms. ucalgary.cachemistrysteps.com Less reactive hydrides, such as sodium borohydride (NaBH₄), are generally not strong enough to reduce amides. ucalgary.cayoutube.com The mechanism involves nucleophilic attack by a hydride ion on the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form an intermediate iminium ion, which is then rapidly reduced by another hydride equivalent. ucalgary.cayoutube.com

Catalytic Hydrogenation: This method is considered a greener alternative to using metal hydrides, as it often generates water as the only byproduct. qub.ac.uk The hydrogenation of amides to amines requires a catalyst and typically high pressures of hydrogen gas and elevated temperatures. rsc.orgu-tokyo.ac.jp A variety of heterogeneous catalysts, often bimetallic systems such as Ruthenium-Tungsten or Platinum-Rhenium, have been developed to facilitate this transformation under milder conditions. qub.ac.ukrsc.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. rsc.org

| Method | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Hydride Reduction | 1. LiAlH₄, THF 2. H₂O workup | 2-Amino-2-phenylpropane-1-amine | masterorganicchemistry.comlibretexts.org |

| Catalytic Hydrogenation | H₂, Ru-W or Pt-Re catalyst, Heat, Pressure | 2-Amino-2-phenylpropane-1-amine | qub.ac.ukrsc.org |

Reactions at the Amine Functionality

The primary amine group (-NH₂) is a key site for derivatization due to the nucleophilicity of the nitrogen atom's lone pair of electrons. Common reactions include substitution, acylation, and alkylation.

The primary amine of this compound can act as a nucleophile in substitution reactions, most commonly with alkyl halides. ucalgary.ca This reaction, also known as N-alkylation, involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. fishersci.co.ukdocbrown.info This process follows an Sₙ2 mechanism. A significant challenge with this reaction is the potential for overalkylation. wikipedia.org The secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt. wikipedia.orgncert.nic.in To achieve selective monoalkylation, specific strategies such as using a large excess of the primary amine or employing controlled reaction conditions may be necessary. ncert.nic.inrsc.org

Acylation: This reaction involves the replacement of a hydrogen atom on the amine with an acyl group (R-C=O). It is a robust method for forming an amide bond and is commonly used to protect amine groups during synthesis. researchgate.net Acylation is typically achieved by reacting the amine with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine to neutralize the HCl byproduct. ncert.nic.inchemguide.co.uk The reaction is a nucleophilic addition-elimination process where the amine attacks the carbonyl carbon of the acylating agent. docbrown.infochemguide.co.uk

Alkylation: As described above, N-alkylation with alkyl halides is a primary method for introducing alkyl groups to the amine nitrogen. fishersci.co.uk The reaction rate depends on the nature of the alkyl halide, with reactivity following the order R-I > R-Br > R-Cl. ncert.nic.in Various conditions can be employed, including thermal reactions in the presence of a base or microwave-assisted synthesis in aqueous media, which can offer a greener alternative. rsc.orgresearchgate.net

| Reaction Type | Reagent | Conditions | Product Class | Reference |

|---|---|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine or other base | N-acetyl derivative | ncert.nic.inchemguide.co.uk |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Base catalyst | N-acetyl derivative | ncert.nic.in |

| N-Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃) | N-methyl, N,N-dimethyl, and quaternary ammonium derivatives | ucalgary.cawikipedia.org |

| N-Alkylation | Benzyl Bromide (BnBr) | Base, Solvent (e.g., DMF) | N-benzyl derivative | rsc.org |

Reactions at the Phenyl Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The outcome of these reactions is governed by the directing and activating/deactivating effects of the substituent already attached to the ring, in this case, the -C(CH₃)(NH₂)(CONH₂) group.

Under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the primary amine functionality will be protonated to form an ammonium ion (-NH₃⁺). The ammonium group is a powerful electron-withdrawing group due to its positive charge. uci.edu Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack, meaning the reaction will be slower compared to benzene (B151609). vedantu.comwikipedia.org

Furthermore, strongly and moderately deactivating groups are meta-directors. wikipedia.orgmasterorganicchemistry.com They direct the incoming electrophile to the meta (1,3) position. This is because the carbocation intermediates formed during ortho and para attack are significantly destabilized by the adjacent positive charge of the ammonium group, whereas the intermediate for meta attack avoids this unfavorable arrangement. vedantu.comleah4sci.com Therefore, electrophilic substitution on this compound under acidic conditions is expected to yield predominantly the meta-substituted product.

| Reaction | Reagents | Predicted Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Amino-2-(3-nitrophenyl)propanamide | vedantu.comlibretexts.org |

| Bromination | Br₂, FeBr₃ | 2-Amino-2-(3-bromophenyl)propanamide | docsity.com |

| Sulfonation | Fuming H₂SO₄ | 3-(1-Amino-1-carbamoyl-ethyl)benzenesulfonic acid | libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to occur due to strong deactivation by the -NH₃⁺ group. | uci.edu |

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the substituent attached to the phenyl ring is a 1-amino-1-carbamoyl-ethyl group (-C(CH₃)(NH₂)(CONH₂)). The directing and activating effects of this substituent are complex and depend significantly on the reaction conditions, particularly the acidity of the medium.

The alkyl group component of the substituent is generally considered to be weakly activating and an ortho, para-director due to hyperconjugation and inductive effects. uomustansiriyah.edu.iqwikipedia.org This would suggest that electrophilic attack would preferentially occur at the positions ortho and para to the substituent.

However, the presence of the primary amino group at the benzylic position introduces a significant complication. Under the strongly acidic conditions often required for electrophilic aromatic substitution reactions (e.g., nitration or sulfonation), the basic amino group is likely to be protonated, forming an ammonium ion (-NH₃⁺). pressbooks.publibretexts.org The positively charged ammonium group is a powerful electron-withdrawing group, and therefore, it is strongly deactivating and a meta-director. pressbooks.publibretexts.org In its protonated form, the substituent would direct incoming electrophiles to the meta position of the phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific outcomes of these reactions on this compound would be highly dependent on the chosen reagents and reaction conditions. For instance, nitration with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group at the meta position due to the protonation of the amino group. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound under Different Conditions

| Reaction Condition | State of the Amino Group | Nature of the Substituent | Predicted Directing Effect | Expected Major Product(s) |

|---|---|---|---|---|

| Neutral or Mildly Acidic | Unprotonated (-NH₂) | Weakly Activating (Alkyl) | ortho, para | 2- and 4-substituted isomers |

| Strongly Acidic | Protonated (-NH₃⁺) | Strongly Deactivating | meta | 3-substituted isomer |

Stereochemical Implications in Reactivity

The presence of a stereocenter at the alpha-carbon of this compound introduces the element of stereochemistry into its reactions. This chiral center can influence the stereochemical outcome of reactions occurring at the substituent itself or on the phenyl ring, a phenomenon known as diastereoselection.

When this compound undergoes reactions that create a new stereocenter, the existing chiral center can favor the formation of one diastereomer over the other. The degree of this diastereoselectivity is influenced by steric and electronic factors. The chiral environment created by the substituents around the existing stereocenter can sterically hinder the approach of a reagent from one face of the molecule more than the other, leading to a preferred stereochemical outcome.

In the context of electrophilic aromatic substitution on the phenyl ring, the chiral center could potentially lead to diastereoselective outcomes. For instance, the two ortho positions of the phenyl ring are enantiotopic. In a chiral molecule, these positions become diastereotopic. Consequently, an electrophilic attack at one ortho position would lead to a different diastereomer than an attack at the other ortho position. The chiral substituent may create a steric bias, favoring the approach of the electrophile to one of the ortho positions over the other. However, the extent of such diastereoselection in electrophilic aromatic substitution reactions of simple chiral benzylic compounds is often modest and can be difficult to predict without experimental data.

The stereochemical integrity of the original chiral center is also a crucial consideration during derivatization. Reactions that involve the alpha-carbon or the amino and amide groups must be carefully controlled to avoid racemization or epimerization.

Table 2: Potential Stereochemical Outcomes in Reactions of Chiral this compound

| Type of Reaction | Potential for New Stereocenter | Influence of Existing Stereocenter | Possible Outcome |

|---|---|---|---|

| Derivatization of the Amino Group | No | Retention of configuration | Enantiomerically pure derivative |

| Derivatization of the Amide Group | No | Retention of configuration | Enantiomerically pure derivative |

| Electrophilic Aromatic Substitution (ortho-attack) | No (on the ring) | Diastereoselective functionalization | Unequal mixture of diastereomeric products |

| Reaction at the α-carbon | Yes (if substitution occurs) | Potential for racemization or epimerization | Mixture of stereoisomers |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information on the chemical compound "this compound" and its applications in asymmetric catalysis and ligand design to generate a thorough and scientifically accurate article following the requested outline.

The provided outline requires detailed research findings on:

Its role as a chiral ligand precursor.

Specific coordination modes and geometries of its metal complexes.

Spectroscopic data for its metal complexes.

Results from its application in asymmetric addition and hydrogenation reactions, including data on yields and enantioselectivity.

Without published studies focusing on these specific aspects of this compound, it is not possible to create an article that is both scientifically accurate and strictly adherent to the user's detailed instructions. General information on other amino acids as chiral ligands cannot be substituted, as per the explicit instructions to focus solely on the specified compound.

Applications in Asymmetric Catalysis and Ligand Design

Enantioselective Transformations Mediated by 2-Amino-2-phenylpropanamide-derived Ligands

C-H Functionalization with Chiral Control

The field of C-H functionalization aims to directly convert carbon-hydrogen bonds into new chemical bonds, and achieving this with chiral control is a significant goal. While various chiral ligands and catalysts are employed to this end, there are no documented instances of this compound being used to control the stereochemistry of such reactions. Research in this area tends to focus on other structural motifs and catalytic systems.

Structure-Activity Relationships in Catalytic Performance

Due to the absence of studies on the catalytic applications of this compound, there is consequently no information available regarding its structure-activity relationships. Understanding how the structural features of a catalyst or ligand influence its performance, in terms of activity and selectivity, is crucial for the rational design of improved catalytic systems. Without any data on its catalytic performance, no such analysis can be made for this compound.

Computational and Theoretical Investigations of 2 Amino 2 Phenylpropanamide

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into molecular behavior without the need for empirical data.

Ab initio methods , derived from Latin for "from the beginning," are based solely on the principles of quantum mechanics and physical constants. They offer high accuracy but are computationally intensive, making them suitable for smaller molecular systems.

Density Functional Theory (DFT) is a widely used alternative that calculates the electronic structure of a molecule based on its electron density. DFT offers a favorable balance between accuracy and computational cost, making it a popular choice for studying a wide range of molecular systems.

These computational approaches are essential for predicting various molecular characteristics, including geometry, electronic structure, and spectroscopic properties.

Molecular Geometry Optimization

A critical first step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the coordinates on the potential energy surface where the molecule's energy is at a minimum, ensuring the forces on each atom are negligible.

The optimization process starts with an initial guess of the molecular geometry and iteratively adjusts the positions of the atoms to find a lower energy configuration until a stable structure is identified. A variety of methods, including Hartree-Fock, semi-empirical, and DFT, can be employed for this purpose, each with different levels of approximation and computational demand. The choice of method and basis set (a set of mathematical functions used to describe the electron orbitals) is crucial for obtaining accurate results. For instance, in a study of N-phenylpropanamide, the molecular geometry was optimized using the DFT/B3LYP method with a 6-311+G(d,p) basis set.

The table below illustrates typical parameters calculated during geometry optimization, using data from a related compound as an example.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles)

| Parameter | Value (Å or °) | Description |

|---|---|---|

| C-C (phenyl ring) | ~1.39 | Aromatic carbon-carbon bond length |

| C-N (amide) | ~1.33 | Carbon-nitrogen bond length in the amide group |

| C=O (amide) | ~1.23 | Carbon-oxygen double bond length in the amide group |

| C-C-N (angle) | ~116 | Bond angle involving the amide group |

Data is representative and based on standard values for similar functional groups.

Electronic Structure Analysis (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. Among the most important are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are often referred to as the frontier molecular orbitals.

HOMO: This orbital is the highest energy level occupied by electrons and acts as an electron donor.

LUMO: This is the lowest energy level that is unoccupied and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited. For instance, a computational study on the related compound 2-amino-1-phenyl-1-propanol found a chemical energy gap of 6.269 eV, indicating high chemical inertness.

The energies of these orbitals are used to calculate several key quantum chemical parameters that describe a molecule's reactivity.

Table 2: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which can be used to validate experimental findings or to understand the structural basis for observed spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO). These predictions are valuable for assigning peaks in experimental spectra and confirming molecular structures.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations, aiding in the assignment of functional groups and the interpretation of experimental IR spectra.

UV-Vis Spectroscopy: The electronic transitions of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in a UV-Visible spectrum. These predictions help in understanding the electronic structure and chromophores within the molecule.

Table 3: Illustrative Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value (Representative) | Interpretation |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 7.2-7.5 ppm | Aromatic protons (phenyl group) |

| ¹³C NMR | Chemical Shift (δ) | 175-180 ppm | Carbonyl carbon (amide) |

| IR | Wavenumber (cm⁻¹) | ~1680 cm⁻¹ | C=O stretching vibration (amide I band) |

| UV-Vis | λmax | ~260 nm | π→π* transition in the phenyl ring |

Values are illustrative and based on typical data for the constituent functional groups.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a broader range of computational techniques used to simulate and predict the behavior of molecules, including their conformational flexibility and interactions with other molecules.

Conformer Analysis and Conformational Landscapes

Most molecules are not rigid structures but can exist in various spatial arrangements called conformations or conformers, which arise from the rotation around single bonds. Conformer analysis aims to identify the different stable conformers of a molecule and to map their relative energies, creating a "conformational landscape."

This analysis is crucial because the biological activity and physical properties of a molecule can depend on its preferred conformation. The process typically involves a systematic or stochastic search of the potential energy surface to locate all low-energy minima. The relative stability of different conformers is determined by factors such as steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. For amino acids, the conformation is largely defined by the torsional angles of the backbone (phi, ψ) and the side chain (χ).

Intermolecular Interactions and Hydrogen Bonding

Understanding how a molecule interacts with its environment—be it solvent molecules, other identical molecules, or a biological target like a protein—is key to predicting its behavior. Computational methods can characterize and quantify these non-covalent interactions.

Hydrogen bonds are particularly important directional interactions that occur between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In 2-Amino-2-phenylpropanamide, the amide and amino groups are capable of acting as both hydrogen bond donors and acceptors, allowing for the formation of hydrogen bonds with other molecules, including water or protein residues.

Molecular docking is a specific type of molecular modeling study that predicts how a small molecule (ligand) binds to a larger receptor, such as a protein. The process involves sampling many possible orientations and conformations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. Docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. These studies are fundamental in fields like drug discovery for predicting the binding mode of a potential drug molecule.

Based on the conducted research, there is currently a lack of specific published computational and theoretical investigations on the chemical compound “this compound” that align with the requested article structure. Searches for protein-ligand interaction simulations, computational elucidations of its reaction mechanism, and predictions of its chiral recognition and selectivity have not yielded specific studies on this molecule.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the outline. To maintain the integrity and accuracy of the information provided, the article cannot be created without available scientific literature and data specific to this compound.

Enzymatic and Biochemical Research Applications of 2 Amino 2 Phenylpropanamide

Substrate Specificity Studies for Enzymes

The unique structural characteristics of 2-Amino-2-phenylpropanamide, also known by its synonym DL-alanine anilide, make it a valuable tool for investigating the substrate specificity of various enzymes, particularly peptidases. Its alanine-like structure at the N-terminus allows it to be recognized by enzymes that act on peptides, while the phenylpropanamide moiety provides a non-natural component that can help to probe the steric and electronic constraints of an enzyme's active site.

Aminopeptidase (B13392206) Activity Investigations

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. The substrate specificity of these enzymes is crucial for their biological function, and this compound serves as an effective substrate for their characterization. As an alanine (B10760859) derivative, it is particularly useful for studying aminopeptidases that show a preference for small, neutral amino acids at the N-terminus.

Research has shown that membrane alanyl aminopeptidase (mAAP), for instance, favors alanine residues. The hydrolysis of this compound by such enzymes releases amino acids and phenylalanine, a reaction that can be monitored to determine enzyme activity. This compound has been utilized in stereoselective analytical methods to differentiate between strains of bacteria, such as Stenotrophomonas maltophilia and Burkholderia cepacia complex, based on the different types of aminopeptidases they produce.

The study of various aniline (B41778) peptides has a long history in enzymology. Early investigations in the 1940s examined the action of intestinal "erepsin" (a mixture of enzymes) on glycyl-aminobenzoic acids. Later studies aimed to distinguish whether dipeptidases or aminopeptidases were responsible for the hydrolysis of these aniline peptides. These foundational studies paved the way for the use of more specific synthetic substrates like this compound to dissect the specificities of individual aminopeptidases.

Protease and Other Enzyme Substrate Evaluation

While primarily used for studying aminopeptidases, the potential of this compound as a substrate for other proteases is an area of interest. Endopeptidases, which cleave within a peptide chain, and other peptidases with broader specificity could potentially hydrolyze the amide bond of this compound. However, detailed studies evaluating this compound as a substrate for a wide range of proteases are not extensively documented in publicly available research. The evaluation of its hydrolysis by various proteases could provide valuable insights into their S1 subsite preferences and their tolerance for non-peptidic moieties.

Enzyme Kinetics and Mechanism Studies

The study of enzyme kinetics provides quantitative insights into the catalytic efficiency and mechanism of an enzyme. This compound can be employed as a substrate to determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters are essential for comparing the efficiency of different enzymes or the susceptibility of different substrates to enzymatic cleavage.

A study on the hydrolysis of a series of L-leucine aniline analogues by the aminopeptidase from Aeromonas proteolytica provides a framework for how such kinetic studies can be conducted. In this research, the kinetic constants Km and kcat were determined for the hydrolysis of these anilide substrates. The dizinc(II) form of the enzyme was capable of cleaving both standard amide and thionoamide bonds with similar efficiency. Such studies, if performed with this compound, would yield precise data on its interaction with the active site of various aminopeptidases. The ratio of kcat/Km, often referred to as the specificity constant, would be particularly informative for comparing the enzyme's preference for this substrate versus its natural peptide substrates.

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| L-leucine-p-nitroanilide | Aeromonas proteolytica aminopeptidase | 0.42 | 67 | 1.6 x 10⁵ |

| L-leucine anilide | Aeromonas proteolytica aminopeptidase | 0.25 | 96 | 3.8 x 10⁵ |

| Thionoleucine-S-anilide | Aeromonas proteolytica aminopeptidase | 0.18 | 75 | 4.2 x 10⁵ |

Applications in Biochemical Assay Development

The development of robust and sensitive biochemical assays is fundamental to drug discovery and diagnostics. Substrates that produce a detectable signal upon enzymatic cleavage are central to these assays.

Detection and Quantification of Enzyme Activities

This compound can be utilized in assays designed to detect and quantify the activity of specific aminopeptidases. The enzymatic hydrolysis of the amide bond results in the formation of products that can be detected by various analytical techniques, such as chromatography or mass spectrometry.

A commercially available diagnostic test, Bactident® Aminopeptidase, employs a similar principle. This test uses L-alanine-4-nitroanilide as a substrate to detect the presence of L-alanine aminopeptidase, an enzyme primarily found in Gram-negative bacteria. The hydrolysis of the substrate releases a yellow-colored product, 4-nitroaniline, providing a rapid visual confirmation of enzyme activity. This application demonstrates the utility of alanine anilide derivatives in the development of simple and effective enzymatic assays. An assay based on this compound could be developed where the product, aniline, is detected and quantified, for example, by HPLC, to provide a measure of enzyme activity.

Development of Diagnostic Probes

The development of diagnostic probes that can specifically detect and image enzyme activity in biological systems is a significant area of research. While there is extensive research on the development of fluorescent and PET probes for various enzymes, the specific use of this compound as a core structure for such probes is not well-documented in current scientific literature. However, the principle of its enzymatic cleavage could be adapted for probe design. For instance, the aniline part of the molecule could be modified with a fluorophore that is quenched in the intact molecule. Upon enzymatic cleavage of the amide bond by a target aminopeptidase, the fluorophore would be released, leading to a detectable fluorescent signal. This "turn-on" mechanism is a common strategy in the design of activity-based probes for diagnostic applications.

Investigation of Molecular Targets (Non-Clinical Focus)

Extensive searches of scientific literature and biochemical research databases were conducted to identify studies focusing on the specific applications of this compound as a GPR88 receptor agonist and as an enzyme inhibitor. The investigation sought to uncover detailed findings, including receptor binding affinities, functional assay results, and specific mechanisms of enzyme inhibition.

Despite a thorough review, published research specifically detailing the activity of this compound at the GPR88 receptor or defining its mechanisms as an enzyme inhibitor could not be located. The following sections outline the scope of the search and the findings for related, but structurally distinct, compounds.

GPR88 Receptor Agonism Studies

There is no scientific literature available that documents the investigation of this compound as a GPR88 receptor agonist. The G-protein coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the brain, making it a target for neurological research. wikipedia.orgnih.govuniprot.org

Research into GPR88 agonists has identified several other small molecules that activate the receptor. For instance, a compound designated 2-AMPP has been identified as a GPR88 agonist with an EC50 of 414 nM in cAMP accumulation assays. nih.gov However, it is crucial to note that 2-AMPP is a structurally distinct and more complex molecule, formally named (S)-2-amino-N-(4-(3-isopropoxy-4-methoxyphenyl)-2,6-dimethylphenyl)propanamide, and is not an analog of this compound. nih.govmedkoo.com Other known agonists for GPR88 include compounds like 2-PCCA and RTI-13951-33. nih.govresearchgate.net No studies were found that assess this compound for similar activity.

Table 1: GPR88 Agonism Data for this compound

| Assay Type | Parameter | Reported Value |

|---|---|---|

| N/A | N/A | No data available in published literature. |

Analytical Methodologies for the Characterization and Analysis of 2 Amino 2 Phenylpropanamide and Its Derivatives

Chromatographic Techniques

Chromatographic techniques are fundamental in the separation and quantification of 2-Amino-2-phenylpropanamide from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods, each with its specific advantages and applications. Furthermore, chiral chromatography is indispensable for the critical assessment of enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives, including this compound. who.intnih.gov Due to the polar nature of amino acids and their lack of a strong chromophore, derivatization is often a necessary step to enhance their detection by UV-Vis or fluorescence detectors. nih.gov Pre-column derivatization with reagents such as phenylisothiocyanate (PITC) to form phenylthiocarbamyl (PTC) derivatives is a common strategy. nih.gov

The separation is typically achieved on reversed-phase columns, such as a C18 column. nih.gov The mobile phase composition and gradient are optimized to achieve adequate resolution of the analyte from other components in the sample. A typical mobile phase system might consist of an aqueous buffer (e.g., sodium acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The pH of the aqueous phase can also be adjusted to optimize the separation. jocpr.com

Table 1: Illustrative HPLC Conditions for Amino Acid Analysis (General Method)

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | 0.05 M Sodium Acetate, pH 6.4 |

| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10) |

| Gradient | Optimized for separation of amino acid derivatives |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (for PTC derivatives) |

| Derivatization | Pre-column with Phenylisothiocyanate (PITC) |

Note: This table represents a general method for amino acid analysis and would require specific optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of amino acids, though it necessitates derivatization to increase the volatility of these non-volatile compounds. sigmaaldrich.comresearchgate.net A two-step derivatization process is often employed. The first step involves esterification of the carboxylic acid group, for example, by reaction with an alcohol in the presence of an acid catalyst. The second step targets the amino group, which is typically acylated. mdpi.com Silylation is another common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

The derivatized amino acids are then separated on a capillary column, often with a non-polar stationary phase like a DB-5. researchgate.net The temperature of the GC oven is programmed to increase over time to elute the derivatives based on their boiling points. Mass spectrometry (MS) is frequently coupled with GC (GC-MS) for detection and identification, providing both retention time and mass spectral data for confident compound identification. researchgate.netnih.gov

Table 2: General GC Conditions for Derivatized Amino Acid Analysis

| Parameter | Condition |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temp. 100°C, ramp to 300°C at 10°C/min |

| Detector | Mass Spectrometer (MS) |

| Derivatization | Two-step: Esterification followed by Acylation |

Note: This table outlines a general approach; specific conditions must be optimized for this compound derivatives.

Chiral Chromatography for Enantiomeric Purity

Since this compound is a chiral compound, determining its enantiomeric purity is of paramount importance. Chiral chromatography is the most effective method for separating enantiomers. chromatographytoday.com This can be achieved using chiral stationary phases (CSPs) in HPLC. chromatographytoday.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives. yakhak.org

Another approach involves the use of macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, which are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.com The mobile phase, typically a mixture of an organic solvent like ethanol (B145695) or isopropanol (B130326) with a hydrocarbon such as hexane, is carefully optimized to achieve baseline separation of the enantiomers. yakhak.org The choice of the specific chiral column and mobile phase depends on the exact nature of the this compound derivative being analyzed. ankara.edu.tr

Table 3: Common Chiral Stationary Phases for Amino Acid Enantiomer Separation

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Principle of Separation |

| Polysaccharide-based | Chiralpak®, Chiralcel® | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. |

| Macrocyclic Glycopeptide-based | CHIROBIOTIC® T | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation. |

| Crown Ether-based | CROWNPAK® | Complexation between the crown ether and the primary amine of the amino acid. |

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) and Raman spectroscopy offer insights into the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. uobasrah.edu.iq Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. researchgate.net For this compound, one would expect to see signals corresponding to the aromatic protons of the phenyl group, the protons of the amino group, and the methyl protons. The chemical shifts (δ) of these protons are indicative of their electronic environment.

The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. mdpi.com Signals would be expected for the carbons of the phenyl ring, the quaternary carbon attached to the amino and amide groups, the carbonyl carbon of the amide, and the methyl carbon.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H | 7.2 - 7.5 | Aromatic-C | 125 - 145 |

| NH₂ | 1.5 - 3.0 (broad) | C-NH₂ | 50 - 60 |

| CH₃ | 1.5 - 1.7 | C=O | 175 - 180 |

| Amide-H | 7.0 - 8.5 (broad) | CH₃ | 20 - 30 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. nih.govhmdb.ca

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. thermofisher.com Both techniques can be used to identify the characteristic vibrations of the amide and amino groups, as well as the phenyl ring in this compound. sapub.org

In the IR spectrum, characteristic absorption bands would be expected for the N-H stretching vibrations of the primary amine and the amide group, typically in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong absorption usually found around 1650 cm⁻¹. researchgate.net The N-H bending vibration of the amide (Amide II band) appears around 1550 cm⁻¹. spectroscopyonline.com Aromatic C-H and C=C stretching vibrations will also be present.

Raman spectroscopy also provides a vibrational fingerprint of the molecule. nih.gov Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the phenyl ring typically gives a strong band around 1000 cm⁻¹. spectroscopyonline.com

Table 5: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Amide (N-H) | Stretching | 3200 - 3400 |

| Amide (C=O) | Stretching (Amide I) | 1630 - 1680 |

| Amide (N-H) | Bending (Amide II) | 1510 - 1570 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Methyl (C-H) | Stretching | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the characterization of this compound. The utility of this method stems from the presence of a phenyl group in the molecule's structure, which acts as a chromophore, absorbing light in the ultraviolet region. The absorption of UV radiation by the benzene (B151609) ring is primarily due to π → π* electronic transitions.

The UV spectrum of this compound is expected to be similar to that of other aromatic amino acids, such as phenylalanine, which contains the same phenyl chromophore. researchgate.netresearchgate.net Typically, the spectrum for such compounds displays a broad absorption peak in the 250 nm to 270 nm range. nih.gov The fine structure of these absorption bands, which is characteristic of the vibrational levels of the aromatic ring, can often be observed.

To enhance the resolution of the overlapping absorption bands within the UV spectrum, second-derivative spectroscopy is often employed. nih.govamazonaws.com This technique mathematically processes the initial absorbance spectrum to resolve closely spaced peaks and minimize baseline interference. For aromatic amino acids like phenylalanine, second-derivative analysis can distinguish the absorbance minima in the spectral region of 245–270 nm. amazonaws.com This approach allows for more precise qualitative analysis and can detect subtle changes in the local microenvironment of the chromophore.

Table 1: Typical UV Absorption Maxima for Aromatic Amino Acids

| Amino Acid | Absorption Maxima (λmax) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) |

|---|---|---|

| Phenylalanine | ~257 nm | ~200 |

| Tyrosine | ~274 nm | ~1400 |

This table provides context by showing the absorption characteristics of structurally related aromatic amino acids.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS)

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elucidating the structure of this compound. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides powerful methods for the detection and quantification of the compound in various matrices.

Mass Spectrometry (MS)

In mass spectrometry, this compound would be ionized, and the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments would be measured. For this compound (C₉H₁₂N₂O), the expected exact mass is approximately 164.09 Da. Electron ionization (EI) would likely lead to extensive fragmentation, providing structural information. A key fragmentation pathway would be the loss of the amide group (-CONH₂) or cleavage adjacent to the carbonyl group. Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), would be more likely to yield a prominent molecular ion peak [M+H]⁺ at m/z 165.09. Tandem MS (MS/MS) analysis of this precursor ion could be used to generate characteristic product ions for definitive identification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. However, this compound, like other amino acids, is a polar, non-volatile molecule due to its amino and amide functional groups. nih.gov Direct analysis by GC-MS is therefore not feasible without a prior derivatization step to convert it into a more volatile and thermally stable analogue. nih.govsigmaaldrich.com Once derivatized, the compound can be separated on a GC column and detected by the mass spectrometer. The retention time provides one level of identification, while the mass spectrum provides confirmation and structural details. dss.go.th

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, often without the need for derivatization. thermofisher.com Reversed-phase liquid chromatography (RPLC) can be used, although the high polarity of the analyte might lead to poor retention. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred alternative, as it is designed to retain and separate highly polar compounds. mdpi.com The LC system separates the analyte from other components in a sample mixture before it enters the mass spectrometer for detection. ESI is the most common ionization source for LC-MS analysis of such compounds, typically operating in positive ion mode to detect the protonated molecule [M+H]⁺. researchgate.net LC-MS/MS methods, using modes like Multiple Reaction Monitoring (MRM), offer high selectivity and sensitivity for quantitative analysis in complex biological samples. mdpi.comresearchgate.net

Table 2: Predicted Mass Fragments for this compound

| m/z Value | Possible Fragment Identity | Ionization Mode |

|---|---|---|

| 165.09 | [M+H]⁺ | ESI, CI |

| 148.07 | [M-NH₃]⁺ | EI, ESI-MS/MS |

| 120.08 | [M-CONH₂]⁺ | EI, ESI-MS/MS |

| 105.07 | [C₇H₇N]⁺ | EI, ESI-MS/MS |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, derivatization is essential for GC-based analysis and can be beneficial for LC-based methods to enhance detection sensitivity or improve chromatographic performance. sigmaaldrich.comnih.gov

For Gas Chromatography (GC-MS)

The primary goal of derivatization for GC is to increase the volatility and thermal stability of the analyte by masking its polar functional groups (the primary amine and amide). nih.gov

Silylation: This is a common strategy where active hydrogens in the -NH₂ group are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. sigmaaldrich.com The resulting derivatives are significantly more volatile and less prone to thermal degradation.

Acylation/Esterification: This two-step process involves first esterifying the carboxylic acid (if present) and then acylating the amino group. For this compound, the amino group can be acylated. Reagents such as propyl chloroformate can react with the amino group to form a derivative suitable for GC analysis. nih.gov This method is often rapid and can be performed directly in aqueous samples.

For Liquid Chromatography (LC)

While LC-MS can often analyze this compound directly, derivatization can still be employed to improve performance in several ways:

Enhanced Retention: Pre-column derivatization can be used to attach a nonpolar functional group to the molecule, thereby increasing its retention on a reversed-phase column.

Improved Detection: For methods using UV or fluorescence detectors, derivatization can be used to introduce a chromophore or fluorophore into the molecule, significantly increasing the sensitivity of the analysis. For instance, reacting the primary amine with reagents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride yields highly fluorescent products.

Enhanced Ionization for MS: Derivatization can improve the ionization efficiency of the analyte in an ESI source, leading to better sensitivity. For example, derivatization with urea (B33335) has been shown to improve separation and response for amino acids in LC-MS analysis. nih.gov

Table 3: Common Derivatization Reagents and Their Applications

| Reagent | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|

| MTBSTFA | Amino (-NH₂) | GC-MS | Increases volatility and thermal stability. sigmaaldrich.com |

| Propyl Chloroformate | Amino (-NH₂) | GC-MS | Increases volatility; allows for automation. nih.gov |

| o-Phthalaldehyde (OPA) | Primary Amine (-NH₂) | HPLC-Fluorescence | Forms a fluorescent product for sensitive detection. thermofisher.com |

| Dansyl Chloride | Primary Amine (-NH₂) | HPLC-Fluorescence/UV | Forms a fluorescent and UV-active product. |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies

While classical methods for amide bond formation are well-established, the synthesis of α-amino amides, particularly those with specific stereochemistry, continues to be an area of active research. nih.gov Future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 2-Amino-2-phenylpropanamide and its analogs.

Key areas of development include:

Protecting-Group-Free Synthesis: Traditional peptide synthesis often involves multiple protection and deprotection steps, which can be time-consuming and generate significant waste. google.com The development of methods for the direct amidation of unprotected amino acids is a significant step forward. nih.gov Recent research has shown that borate (B1201080) esters like B(OCH₂CF₃)₃ can effectively facilitate the direct synthesis of α-amino amides from unprotected amino acids and amines. nih.gov Further exploration of Lewis acid catalysts and other novel reagents could lead to even more efficient protecting-group-free strategies. nih.gov

Catalytic Amidation: The use of stoichiometric coupling reagents in amide synthesis is common but can be environmentally problematic due to the generation of byproducts. rsc.org The development of catalytic methods for amide bond formation is a greener alternative. Iron-nitrene catalysts, for instance, have been used for the direct amination of the α-position of carboxylic acids, offering a powerful tool for α-amino acid synthesis. prismbiolab.com

Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms can accelerate the synthesis and screening of libraries of this compound derivatives. These technologies allow for precise control over reaction parameters, improved safety, and higher throughput, facilitating the rapid identification of compounds with desired properties.

Asymmetric Synthesis: Achieving high enantiomeric purity is crucial for the biological applications of chiral molecules like this compound. Future research will continue to focus on the development of novel chiral catalysts and asymmetric methodologies to produce enantiomerically pure α-amino amides. rsc.org This includes the use of chiral Ni(II) complexes of Schiff bases for the asymmetric synthesis of tailor-made amino acids. nih.gov

A comparative table of traditional and emerging synthetic methods is presented below:

| Method | Description | Advantages | Challenges |

| Classical Coupling Reagents | Use of reagents like DCC, EDCI, HATU to activate the carboxylic acid for reaction with an amine. | Well-established, reliable for a wide range of substrates. | Generates stoichiometric byproducts, potential for racemization. rsc.org |

| Protecting-Group-Free Amidation | Direct reaction of an unprotected amino acid with an amine, often facilitated by a Lewis acid or other reagent. nih.gov | Reduces the number of synthetic steps, improves atom economy. nih.gov | Requires careful control of reactivity to avoid side reactions. nih.gov |

| Catalytic C-H Amination | Direct introduction of an amino group at the α-carbon of a carboxylic acid using a metal catalyst. prismbiolab.com | Highly atom-economical, allows for the use of simple starting materials. prismbiolab.com | Catalyst development and substrate scope can be challenging. prismbiolab.com |

| Potassium Acyltrifluoroborates (KATs) | Reaction of KATs with amines, followed by oxidation, to form amides without coupling agents. rsc.org | Avoids problematic coupling reagents, applicable to challenging substrates. rsc.org | Requires a two-step process (condensation and oxidation). rsc.org |

Advanced Catalytic Applications and Ligand Scaffolds

The inherent chirality and functional groups of this compound and its derivatives make them attractive candidates for applications in asymmetric catalysis, both as organocatalysts and as ligands for metal-based catalysts.

Future research in this area will likely explore:

Novel Organocatalysts: Primary α-amino amides have been shown to be effective bifunctional organocatalysts in a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. mdpi.com The development of new this compound-based organocatalysts with tailored steric and electronic properties could lead to higher efficiency and stereoselectivity in a broader range of reactions. mdpi.comresearchgate.net The synergistic use of these organocatalysts with other catalytic species, such as metal catalysts or photoredox catalysts, is a promising avenue for developing novel reaction methodologies. mdpi.com

Chiral Ligands for Metal Catalysis: The amino and amide functionalities of this compound can coordinate to metal centers, creating a chiral environment for asymmetric catalysis. Research into the synthesis of novel ligands based on this scaffold and their application in transition metal-catalyzed reactions, such as hydrogenations, cross-couplings, and C-H functionalizations, is a promising area of investigation.

Peptide-Based Scaffolds: The incorporation of this compound into peptide sequences can create well-defined three-dimensional structures that can serve as scaffolds for catalysts or high-affinity ligands. nih.gov The systematic evaluation of protein databases can identify small, stable protein scaffolds that can be engineered for specific binding properties. nih.gov These "mini-proteins" can be functionalized with catalytic residues or used to present this compound in a specific orientation for molecular recognition.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. taylorandfrancis.com These computational tools can be leveraged to accelerate the discovery and optimization of this compound derivatives with desired properties.

Key applications of AI and ML in this context include:

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel this compound analogs. acs.orgplos.org This allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis and testing of the most promising candidates. researchgate.net For instance, models can be developed to predict the inhibitory activity of these compounds against specific enzymes or their ability to interact with particular biological targets. nih.gov

De Novo Design: Generative models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be used to design entirely new molecules with optimized properties. nih.govacs.org By learning the underlying patterns in chemical space, these models can propose novel this compound derivatives that are predicted to have high activity and favorable drug-like properties. nih.gov

Reaction Prediction and Synthesis Planning: AI tools can assist in the development of novel synthetic routes by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions. eurekalert.org This can help chemists to design more efficient and robust syntheses for complex this compound derivatives.

The table below summarizes the potential impact of AI and ML on the discovery of this compound derivatives:

| AI/ML Application | Description | Potential Impact on this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate the chemical structure of a compound with its biological activity. patsnap.com | Prediction of the biological activity of new derivatives, guiding lead optimization. sysrevpharm.orgnih.gov |

| Virtual Screening | Computationally screens large libraries of compounds to identify those that are likely to bind to a specific biological target. frontiersin.org | Rapid identification of potential drug candidates from virtual libraries of this compound analogs. taylorandfrancis.com |

| Generative Models | Creates new molecules with desired properties by learning from existing chemical data. nih.gov | Design of novel this compound derivatives with enhanced activity and selectivity. acs.org |

| Predictive ADMET | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. | Early identification of compounds with poor pharmacokinetic or toxicological profiles, reducing late-stage failures. |

Exploration of New Biological Pathways and Interactions

While some biological activities of α-amino amides have been identified, a vast landscape of potential biological pathways and molecular interactions remains to be explored. Future research will focus on elucidating the precise mechanisms of action of this compound and its derivatives and identifying novel therapeutic applications.

Promising areas of investigation include:

Target Identification and Validation: Modern chemical biology techniques, such as chemoproteomics and activity-based protein profiling, can be used to identify the specific protein targets of this compound derivatives within a cell. Once a target is identified, further studies will be needed to validate its role in disease and its suitability as a therapeutic target.

Modulation of Protein-Protein Interactions: The α-amino amide scaffold can mimic peptide structures and may therefore be effective in modulating protein-protein interactions (PPIs), which are implicated in a wide range of diseases. The design and synthesis of this compound-based peptidomimetics that can disrupt or stabilize specific PPIs is a promising therapeutic strategy.